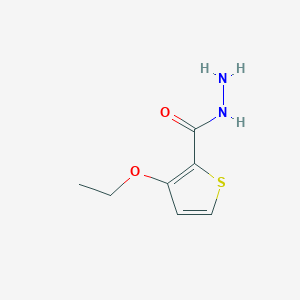

3-Ethoxythiophene-2-carbohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 热莫辛可以通过多种化学反应合成,这些反应涉及喹啉类生物碱。 一种常见的方法是溴化喹啉类生物碱,生成衍生物,例如 3,5-二溴-热莫辛 . 反应条件通常涉及在硫酸等溶剂中使用氢溴酸和过氧化氢。

工业生产方法: 热莫辛的工业生产涉及从热莫属属植物的果实,豆荚和茎皮中提取该化合物 . 提取过程包括使用氯仿,二氯甲烷,乙酸乙酯,二甲基亚砜和丙酮等溶剂进行溶剂萃取 .

化学反应分析

反应类型: 热莫辛会经历各种化学反应,包括:

氧化: 热莫辛可以被氧化形成不同的衍生物。

还原: 还原反应可以将热莫辛转化为其还原形式。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用盐酸中的锌粉等还原剂。

形成的主要产物:

溴化: 3,5-二溴-热莫辛和 3-溴-热莫辛.

硝化: 3-硝基-热莫辛和 5-硝基-热莫辛.

科学研究应用

Synthesis and Characterization

The synthesis of 3-Ethoxythiophene-2-carbohydrazide can be achieved through various methods. One notable approach involves the reaction of thiophene derivatives with hydrazine under specific conditions to yield the desired carbohydrazide. The characterization of this compound typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray diffraction (XRD) to confirm its structure and purity.

Biological Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

2. Anticancer Properties

There is emerging evidence suggesting that derivatives of thiophene compounds, including this compound, may possess anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, although further research is required to elucidate the exact mechanisms involved.

Pharmaceutical Applications

1. Drug Development

The unique chemical structure of this compound positions it as a valuable intermediate in the synthesis of novel pharmaceuticals. Its ability to form complexes with metal ions can be exploited in drug design, particularly for targeting specific biological pathways.

2. Agrochemical Potential

This compound may also serve as a precursor in the synthesis of agrochemicals. Its derivatives have been explored for their potential use as herbicides or fungicides due to their biological activity against plant pathogens.

Material Science Applications

1. Conductive Polymers

this compound can be incorporated into conductive polymer matrices. Its electrical properties may enhance the conductivity of polymers used in electronic devices, paving the way for advancements in organic electronics.

2. Sensor Development

The compound's unique electronic properties make it suitable for developing sensors, particularly for detecting environmental pollutants or biological markers. Research into its sensor applications is ongoing, with promising results indicating its effectiveness in real-time monitoring systems.

Case Studies and Research Findings

相似化合物的比较

热莫辛在喹啉类生物碱中是独一无二的,因为它具有特定的抗菌和抗炎特性 . 类似的化合物包括:

厚皮卡宾: 相似的作用机制,但活性更高.

槐属生物碱: 另一种具有不同药理特性的喹啉类生物碱.

毒豆碱: 在同一植物物种中发现,但具有不同的生物活性.

热莫辛因其在抗菌和抗炎研究中的特定应用而脱颖而出,使其成为各个科学领域的宝贵化合物。

生物活性

3-Ethoxythiophene-2-carbohydrazide is a compound that has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is derived from thiophene-2-carboxylic acid through a hydrazine reaction, which introduces a carbohydrazide functional group. The synthesis typically involves the reaction of thiophene derivatives with ethyl or other alkyl hydrazides under controlled conditions, often yielding various derivatives with potential biological activities.

Antioxidant Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antioxidant properties. For instance, in a study evaluating several thiophene derivatives using the ABTS radical cation assay, 3-amino thiophene-2-carboxamide derivatives showed up to 62% inhibition , comparable to ascorbic acid (88.44%) . This suggests that the presence of the ethoxy group may enhance the electron-donating ability of the compound, contributing to its antioxidant capacity.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. In comparative studies, it demonstrated higher activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, with inhibition percentages ranging from 40% to 86.9% . The compound's structural modifications, particularly the presence of methoxy groups, were linked to enhanced antibacterial properties .

| Compound | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| This compound | 20 (against P. aeruginosa) | 86.9 |

| Ampicillin | 25 | 83.3 |

| 3-Amino derivative | 19 (against B. subtilis) | 82.6 |

Anticancer Activity

The antiproliferative effects of thiophene derivatives have been notably significant in cancer research. In vitro studies have shown that compounds related to this compound exhibit cytotoxicity against human tumor cell lines such as MCF7 (breast adenocarcinoma) and HCT116 (colon cancer) . The half-maximal inhibitory concentration (GI50) values indicate that these compounds can effectively inhibit cell growth, showcasing their potential as anticancer agents.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of this compound derivatives with various biological targets. For example, docking studies against human carbonic anhydrase IX (CA IX) revealed strong binding interactions, with some derivatives exhibiting binding energies comparable to established inhibitors . This highlights the potential of these compounds in therapeutic applications targeting specific enzymes involved in cancer progression.

Case Studies and Experimental Findings

- Antioxidant Efficacy : A study found that the antioxidant activity of 3-amino thiophene derivatives was significantly higher than their hydroxy and methyl counterparts, suggesting structural modifications can enhance bioactivity .

- Antibacterial Performance : In a comparative analysis against standard antibiotics like ampicillin, derivatives of thiophene-2-carboxamide showed superior activity against pathogenic bacteria, indicating their potential as alternative antimicrobial agents .

- Cytotoxicity Assessment : The cytotoxic effects were assessed across multiple human cancer cell lines, demonstrating that certain derivatives could achieve over 50% inhibition in cell viability after 48 hours of exposure .

属性

IUPAC Name |

3-ethoxythiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-5-3-4-12-6(5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNYIBQGLXMFFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384573 |

Source

|

| Record name | 3-ethoxythiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-40-3 |

Source

|

| Record name | 3-ethoxythiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。